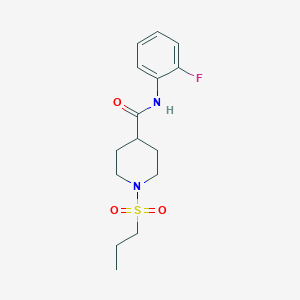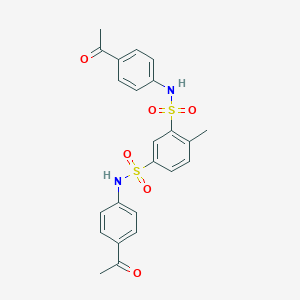![molecular formula C13H15N3O3S3 B285372 N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285372.png)
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its normal function. The compound has been shown to exhibit selective binding to specific protein kinases, making it a potentially useful tool for studying the functions of these enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. These effects have been observed in various cell types, including cancer cells, suggesting that this compound may have potential applications in the treatment of cancer.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments, including its selective inhibition of specific protein kinases and its ability to modulate cellular signaling pathways. However, the compound also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
将来の方向性
There are several potential future directions for research involving N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, including the development of new synthetic methods for the compound, the identification of new protein kinase targets, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in laboratory experiments and to assess its potential toxicity in vivo.
合成法
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be synthesized using a combination of chemical reactions involving 2,5-dimethoxybenzaldehyde, thiourea, and methyl iodide. The process involves multiple steps and requires careful control of reaction conditions to obtain high yields of the compound.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on various enzymes, including protein kinases, which are involved in the regulation of cellular functions.
特性
分子式 |
C13H15N3O3S3 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N3O3S3/c1-18-8-4-5-10(19-2)9(6-8)14-11(17)7-21-13-15-12(20-3)16-22-13/h4-6H,7H2,1-3H3,(H,14,17) |
InChIキー |
VQKDKAPQMRLTGA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)





![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
